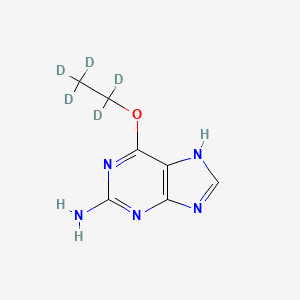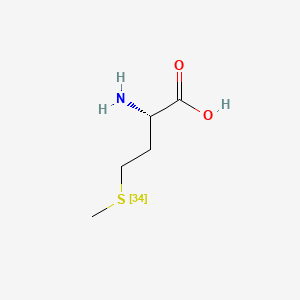
5-Chloro-2-ethynylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-ethynylpyrimidine is a chemical compound with the molecular formula C6H3ClN2 . It has a molecular weight of 138.56 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C6H3ClN2/c1-2-6-8-3-5(7)4-9-6/h1,3-4H . This indicates that the molecule consists of a pyrimidine ring with a chlorine atom and an ethynyl group attached to it. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 138.55 and its empirical formula is C6H3ClN2 .Scientific Research Applications
DNA Synthesis and Nucleosides
- DNA Synthesis : Research by Suzol et al. (2018) explored the use of 5-ethynylpyrimidine nucleosides, which are closely related to 5-Chloro-2-ethynylpyrimidine, in DNA synthesis. They found that these nucleosides can be incorporated into DNA through polymerase-catalyzed reactions, highlighting their potential in studying and manipulating genetic material (Suzol et al., 2018).
Antiviral Activity
- Antiviral Research : A study by Hocková et al. (2003) investigated derivatives of pyrimidine, including this compound, for their antiviral properties. They found that certain derivatives exhibited significant inhibition of retrovirus replication in cell culture, suggesting potential applications in antiviral drug development (Hocková et al., 2003).
Tracking DNA Synthesis
- Cellular Biology : Cavanagh et al. (2011) discussed the use of thymidine analogues like 5-ethynyl-2′-deoxyuridine (EdU), which shares structural similarities with this compound, in tracking DNA synthesis. These analogues are vital in cellular biology for identifying and characterizing dividing cells, with applications in areas such as cancer biology and stem cell research (Cavanagh et al., 2011).
Organometallic Networks
- Chemical Engineering : In a study by Zhang et al. (2010), 5-ethynylpyrimidine was used as a ligand to create novel silver–ethynide complexes. These complexes have potential applications in designing organometallic networks with specific luminescence properties, relevant to material science and chemical engineering (Zhang et al., 2010).
Cancer Research
- Cancer Treatment : Research on dihydropyrimidine dehydrogenase (DPD) activity in chemotherapy by Omura (2003) highlighted the significance of pyrimidine derivatives, like this compound, in cancer treatment. Understanding the metabolism and action of these compounds can improve the effectiveness of chemotherapeutic drugs (Omura, 2003).
Safety and Hazards
Properties
IUPAC Name |
5-chloro-2-ethynylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c1-2-6-8-3-5(7)4-9-6/h1,3-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPMEHQKKDZOOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=C(C=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856247 |
Source


|
| Record name | 5-Chloro-2-ethynylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196156-95-2 |
Source


|
| Record name | 5-Chloro-2-ethynylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4-Ethylnaphthalen-1-yl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B566171.png)


![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide](/img/structure/B566175.png)
![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester](/img/structure/B566176.png)



